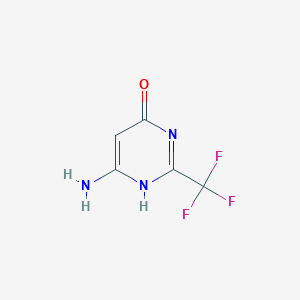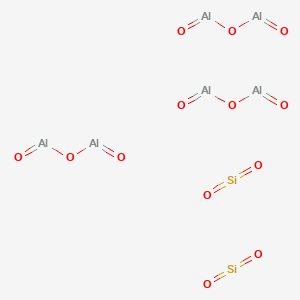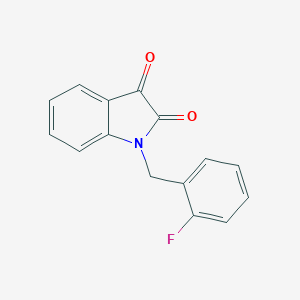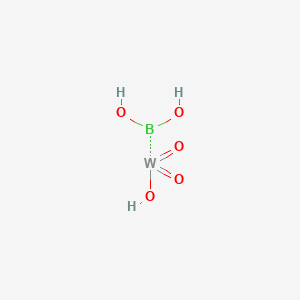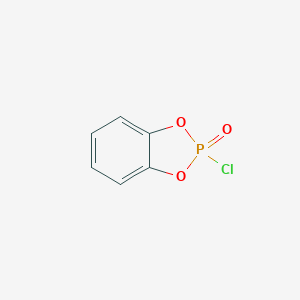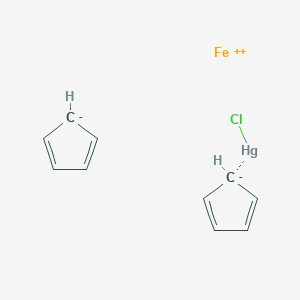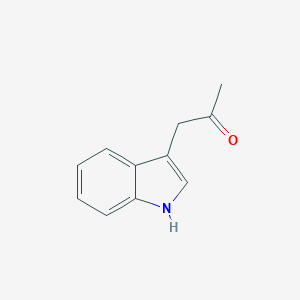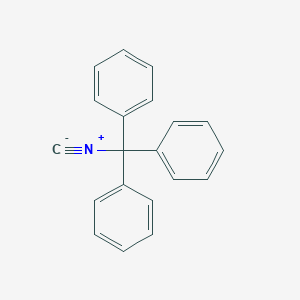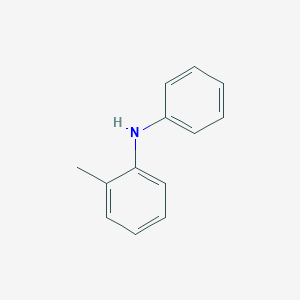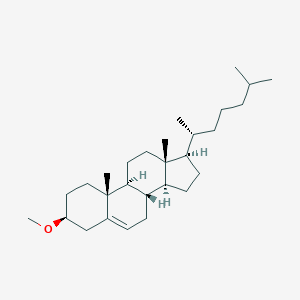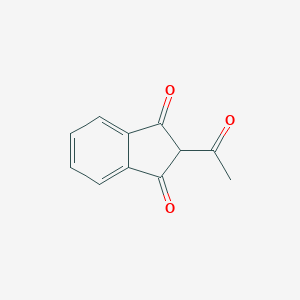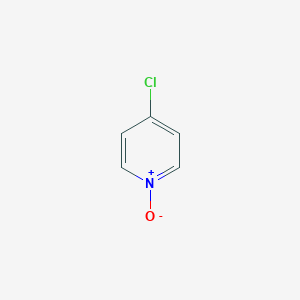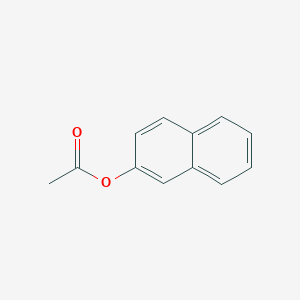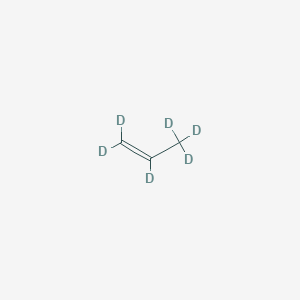
Propene-d6
Overview
Description
Synthesis Analysis
Propene-d6 can be synthesized through various methods. One such method involves the half-deuteration of propyne-d4, obtained by the hydrolysis of magnesium carbide with deuterium oxide, leading to propylene-d6 synthesis. This process reflects the complexity and precision required in synthesizing isotopically labeled compounds like propene-d6 (Murahashi, Nozakura, & Yasufuku, 1964).
Molecular Structure Analysis
The molecular structure of propene-d6 and its isotopic effects on vibrational spectra have been extensively studied. For example, cyclopropane-d6, synthesized from deuterium oxide and magnesium tricarbide, shows a detailed vibrational spectrum analysis, providing insights into the structural aspects of deuterated compounds (Baker & Lord, 1955).
Chemical Reactions and Properties
Propene-d6 participates in various chemical reactions, reflecting the dynamics of deuterated compounds. A notable reaction is with the OH radical, where kinetic isotope effects were observed and discussed, demonstrating the complexity of reactions involving deuterated molecules (Badra, Khaled, Giri, & Farooq, 2015).
Physical Properties Analysis
The physical properties of propene-d6, such as its behavior in various states (gas, liquid, and solid) and its response to different environmental conditions, are crucial for its application in research. The long-lived spin states of hyperpolarized propane-d6 gas, achieved through the addition of parahydrogen to propene-d6, demonstrate unique physical properties that could be useful for bioimaging applications (Kovtunov et al., 2014).
Scientific Research Applications
Hyperpolarization and Imaging Applications : Propene-d6 has been used to create hyperpolarized propane-d6 gas through heterogeneous parahydrogen-induced polarization (HET-PHIP). This process was achieved using a Rh/TiO2 solid catalyst with Rh nanoparticles. Hyperpolarized propane-d6 demonstrated a long lifetime and was not susceptible to paramagnetic impurities, making it potentially useful for bioimaging applications, including low-field MRI (Kovtunov et al., 2014).
Catalysis Research : Propene-d6 is used in studies exploring the formation of active sites on catalysts for olefin metathesis, a process critical for propene production. Tungsten trioxide (WO3) has shown high activity for this reaction, and studies on WO3 provide insights into the mechanism of active site formation (Cheng & Lo, 2012).
Surface Chemistry and Catalytic Reactions : Research involving propene-d6 has been conducted to understand the reactions of propylene over reduced molybdena-alumina catalysts, which include isomerization, metathesis, and hydrogenation, alongside isotope exchange experiments (Lombardo et al., 1980).
Hydrogenation Studies : Studies on the hydrogenation of propene on Pt catalysts in aqueous solution have utilized deuterium-tracer techniques to understand the distribution of deuterium in the product propane, revealing insights into the reaction intermediates and mechanisms (Shimazu & Kita, 1984).
Alkyne Hydrogenation for Catalyst Design : Propene-d6 is also relevant in the gas-phase hydrogenation of propyne to propene, which aids in understanding structure-selectivity-activity relationships in heterogeneous catalysts based on metals like Pd, Ni, Au, and Cu. This research is crucial for designing more selective catalysts (Bridier et al., 2010).
Plasma Science : In plasma physics, the electron scattering cross sections of propene have been studied, which is important for understanding its behavior as a by-product in plasma irradiation processes in fusion devices (Singh et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,2,3,3,3-hexadeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-QNYGJALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164851 | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propene-d6 | |
CAS RN |
1517-52-8 | |
| Record name | Propene-d6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



